DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE
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Overview
Description
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is a complex organic compound with the molecular formula C20H23NO6S It is characterized by the presence of a sulfonyl group attached to a tert-butylphenyl moiety, which is further connected to an isophthalate core
Preparation Methods
The synthesis of DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-tert-butylbenzenesulfonyl chloride, is prepared by reacting tert-butylbenzene with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride is then reacted with 5-aminoisophthalic acid dimethyl ester in the presence of a base such as triethylamine to form the desired sulfonamide.
Chemical Reactions Analysis
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.
Scientific Research Applications
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE can be compared with similar compounds such as:
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE: This compound has a similar structure but with a benzoate core instead of an isophthalate core.
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)TOLUATE: This compound features a toluate core, providing different chemical and physical properties.
DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)NAPHTHALATE: This compound has a naphthalate core, which can lead to different reactivity and applications.
Properties
IUPAC Name |
dimethyl 5-[(4-tert-butylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-20(2,3)15-6-8-17(9-7-15)28(24,25)21-16-11-13(18(22)26-4)10-14(12-16)19(23)27-5/h6-12,21H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLSAIMQLKFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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